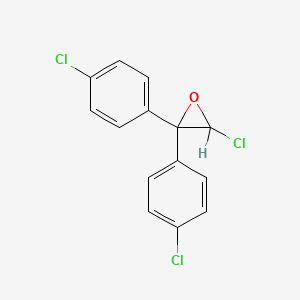
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane is an organic compound with the molecular formula C14H11Cl3O. It is a derivative of ethane, characterized by the presence of two p-chlorophenyl groups and an epoxy group. This compound is known for its unique chemical properties and has been studied extensively for its applications in various scientific fields.
Preparation Methods
The synthesis of 1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane typically involves the reaction of 1,1-Bis(p-chlorophenyl)-2-chloroethane with an oxidizing agent to introduce the epoxy group. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out under controlled conditions to ensure the selective formation of the epoxy group.
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can break the epoxy ring, leading to the formation of diols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like sodium hydroxide (NaOH) for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane involves its interaction with molecular targets such as enzymes and receptors. The epoxy group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane is similar to other compounds such as 1,1-Bis(p-chlorophenyl)-2-chloroethane and 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane. its unique epoxy group distinguishes it from these compounds, providing different reactivity and biological activity. The presence of the epoxy group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for research and industrial applications. Continued studies on this compound will likely uncover new uses and insights into its mechanisms of action.
Properties
CAS No. |
79133-02-1 |
|---|---|
Molecular Formula |
C14H9Cl3O |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
3-chloro-2,2-bis(4-chlorophenyl)oxirane |
InChI |
InChI=1S/C14H9Cl3O/c15-11-5-1-9(2-6-11)14(13(17)18-14)10-3-7-12(16)8-4-10/h1-8,13H |
InChI Key |
YOLURZVIWIXYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C(O2)Cl)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)

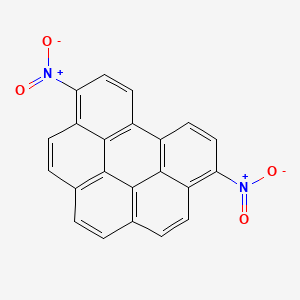
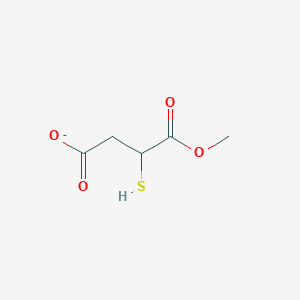

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)

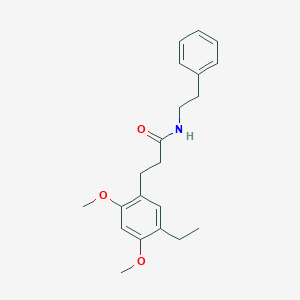
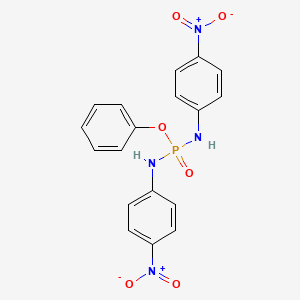

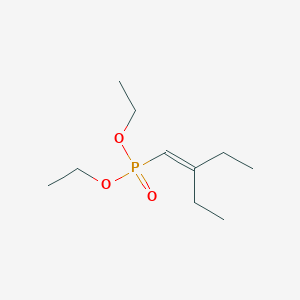

![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
